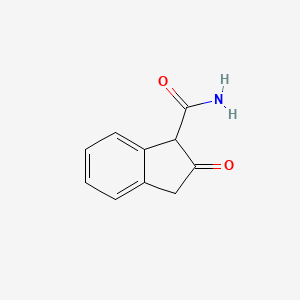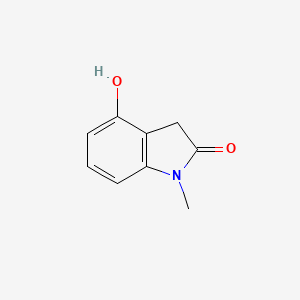![molecular formula C9H13N3 B11917719 6-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B11917719.png)
6-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reductive dearomatization can yield chiral tetrahydropyrazolo[1,5-a]pyrimidines with high enantioselectivity.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions susceptible to electrophilic attack.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Rhodium catalysts are often used for enantioselective reductive dearomatization.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can exhibit different biological and chemical properties depending on the nature of the substituents.
科学的研究の応用
6-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as an inhibitor of KDM5A, the compound binds to the enzyme’s active site, preventing the demethylation of histone lysine residues . This inhibition can lead to changes in gene expression and has potential therapeutic implications for cancer treatment.
類似化合物との比較
Similar Compounds
- 6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 5-(1-(tert-butyl)-1H-pyrazol-4-yl)-6-isopropyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Uniqueness
6-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyrimidine stands out due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. This unique structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development.
特性
分子式 |
C9H13N3 |
|---|---|
分子量 |
163.22 g/mol |
IUPAC名 |
6-propan-2-yl-6,7-dihydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C9H13N3/c1-7(2)8-5-10-9-3-4-11-12(9)6-8/h3-5,7-8H,6H2,1-2H3 |
InChIキー |
KPFKHZHSBULGOI-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1CN2C(=CC=N2)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11917657.png)





![3-Oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile](/img/structure/B11917702.png)

![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B11917704.png)
![2-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11917705.png)
![6-Oxaspiro[3.4]octan-1-amine hydrochloride](/img/structure/B11917716.png)


